Ac-Pen-Arg-Gly-Asp-Cys
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Overview
Description
Ac-Pen-Arg-Gly-Asp-Cys is a cyclic pentapeptide containing the amino acids penicillamine, arginine, glycine, aspartic acid, and cysteine. This compound is known for its potent inhibitory effects on blood platelet aggregation, making it a significant molecule in medical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Pen-Arg-Gly-Asp-Cys typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Ac-Pen-Arg-Gly-Asp-Cys undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to free thiol groups using reducing agents like DTT.
Substitution: The amino acid residues can undergo substitution reactions, particularly at the side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
Ac-Pen-Arg-Gly-Asp-Cys has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its role in cell adhesion and signaling pathways.
Medicine: Explored as a potential therapeutic agent for preventing blood clotting and treating cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Ac-Pen-Arg-Gly-Asp-Cys exerts its effects by binding to specific receptors on the surface of cells, such as integrins. This binding inhibits the interaction between integrins and their ligands, preventing platelet aggregation and thrombus formation. The molecular targets include the αIIbβ3 integrin on platelets, and the pathways involved are related to the inhibition of fibrinogen binding .
Comparison with Similar Compounds
Similar Compounds
Ac-Cys-Cys-Arg-Arg-Ile-Lys-Val-Ala-Val-Trp-Leu-Cys: A short peptide sequence similar to Ac-Pen-Arg-Gly-Asp-Cys, used for neural stem cell growth.
Cyclo(1,5)-Ac-Pen-Arg-Gly-Asp-Cys-NH2: A more potent inhibitor of platelet aggregation due to its improved rigidity.
Uniqueness
This compound is unique due to its specific cyclic structure and the presence of penicillamine, which enhances its inhibitory effects on platelet aggregation. Its ability to form stable disulfide bonds also contributes to its stability and efficacy .
Properties
Molecular Formula |
C22H36N8O9S2 |
---|---|
Molecular Weight |
620.7 g/mol |
IUPAC Name |
(4R,7S,13S,16R)-16-acetamido-7-(carboxymethyl)-13-[3-(diaminomethylideneamino)propyl]-17,17-dimethyl-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxylic acid |
InChI |
InChI=1S/C22H36N8O9S2/c1-10(31)27-16-19(37)29-11(5-4-6-25-21(23)24)17(35)26-8-14(32)28-12(7-15(33)34)18(36)30-13(20(38)39)9-40-41-22(16,2)3/h11-13,16H,4-9H2,1-3H3,(H,26,35)(H,27,31)(H,28,32)(H,29,37)(H,30,36)(H,33,34)(H,38,39)(H4,23,24,25)/t11-,12-,13-,16+/m0/s1 |
InChI Key |
URHAXURRLXIBMR-WFGGJUAMSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC1(C)C)C(=O)O)CC(=O)O)CCCN=C(N)N |
Canonical SMILES |
CC(=O)NC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSC1(C)C)C(=O)O)CC(=O)O)CCCN=C(N)N |
Origin of Product |
United States |
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